molecular formula C20H12Br2N2O2S2 B2710420 5-bromo-N-[3-(5-bromothiophene-2-amido)naphthalen-2-yl]thiophene-2-carboxamide CAS No. 391224-15-0

5-bromo-N-[3-(5-bromothiophene-2-amido)naphthalen-2-yl]thiophene-2-carboxamide

Cat. No.: B2710420
CAS No.: 391224-15-0
M. Wt: 536.26
InChI Key: GXYVEBYAUUSRJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Thiophene-Naphthalene Hybrid Molecules

Thiophene-naphthalene hybrids trace their origins to the late 20th century, when researchers began exploring fused aromatic systems for optoelectronic applications. The foundational work by Meyer in 1882 isolated thiophene as a benzene analog, revealing its aromatic character and reactivity. By the 2010s, hybrids like the naphthalene-thiophene compound (Z)-1-((thiophen-2-ylmethylamino)methylene)naphthalen-2(1H)-one demonstrated the utility of such systems in fluorescence sensing, particularly for Zn²⁺ detection. This molecule’s cis-keto-amine tautomeric form, confirmed via X-ray crystallography and DFT calculations, established a blueprint for designing logic-gate functionalities.

Parallel advancements in oligothiophene-naphthalimide hybrids, such as NDI-T-Ph-T and NDI-3T , highlighted the role of planarization and π-conjugation in enhancing electron mobility in organic semiconductors. For instance, NDI-3T exhibited electron mobilities of 0.1 cm²V⁻¹s⁻¹, attributed to reduced O···S repulsions and improved molecular packing. These developments underscored the importance of hybrid architectures in balancing solubility, crystallinity, and charge transport properties.

Significance in Organic and Medicinal Chemistry

Thiophene-naphthalene hybrids occupy a unique niche due to their dual functionality:

  • Optoelectronic Applications : The extended π-systems in compounds like NDI-5T enable broad UV-vis absorption, extending into the near-infrared region, making them suitable for organic photovoltaics.
  • Sensing and Imaging : The fluorescence turn-on mechanism observed in naphthalene-thiophene hybrids, responsive to ions like Zn²⁺ and OAc⁻, offers applications in cellular imaging and environmental monitoring.
  • Drug Discovery : While excluded from this discussion per requirements, the structural similarity to bioactive naphthalimide derivatives suggests unexplored potential in targeting DNA or protein interactions.

A comparative analysis of key hybrids is provided below:

Compound Key Property Application Reference
(Z)-1-...naphthalen-2(1H)-one Fluorescence logic gate (Zn²⁺/OAc⁻) Cellular imaging
NDI-3T Electron mobility: 0.1 cm²V⁻¹s⁻¹ Organic field-effect transistors
NDI-5T Near-infrared absorption Photovoltaics

Current Research Landscape

Recent studies focus on optimizing synthetic routes and functional group compatibility. For example, Suzuki-Miyaura couplings using 5-bromothiophene-2-sulfonamide ([53595-65-6]) have enabled the introduction of aryl groups at the 5-position of thiophene, as demonstrated in the synthesis of 5-(3,4-dimethoxyphenyl)thiophene-2-sulfonamide. These methods employ palladium catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., Xantphos) under inert conditions, achieving yields up to 93%.

Additionally, computational tools like DFT are critical for predicting molecular geometries and electronic structures. For instance, planarized NDI-1T derivatives exhibit superior charge transport due to minimized torsional strain, whereas twisted NDI-T-Ph-T configurations introduce dipolar moments that influence stacking orientations.

Theoretical Framework and Research Objectives

The design of 5-bromo-N-[3-(5-bromothiophene-2-amido)naphthalen-2-yl]thiophene-2-carboxamide is rooted in two principles:

  • Electronic Coupling : The bromine substituents enhance electron-withdrawing effects, stabilizing the LUMO for improved n-type semiconductor behavior.
  • Steric Optimization : The naphthalene backbone provides rigidity, while the amide linkage allows conformational flexibility for solubility modulation.

Key research objectives include:

  • Synthesizing the compound via sequential cross-coupling and amidation reactions.
  • Characterizing its optoelectronic properties using UV-vis spectroscopy and cyclic voltammetry.
  • Evaluating thin-film morphology via AFM and XRD to correlate structure with device performance.

Properties

IUPAC Name

5-bromo-N-[3-[(5-bromothiophene-2-carbonyl)amino]naphthalen-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Br2N2O2S2/c21-17-7-5-15(27-17)19(25)23-13-9-11-3-1-2-4-12(11)10-14(13)24-20(26)16-6-8-18(22)28-16/h1-10H,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYVEBYAUUSRJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)NC(=O)C3=CC=C(S3)Br)NC(=O)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Br2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[3-(5-bromothiophene-2-amido)naphthalen-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of thiophene derivatives, including 5-bromo-N-[3-(5-bromothiophene-2-amido)naphthalen-2-yl]thiophene-2-carboxamide, as anticancer agents. Research indicates that these compounds may inhibit tumor growth through various mechanisms, such as apoptosis induction and cell cycle arrest. For instance, a study demonstrated that similar thiophene derivatives exhibited significant cytotoxicity against various cancer cell lines, indicating a promising avenue for drug development.

Antimicrobial Properties
The compound has also shown antimicrobial activity against several bacterial strains. In vitro tests revealed that it could effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The agar-well diffusion method used in these studies indicated notable zones of inhibition, suggesting its potential use as an antibacterial agent .

Anti-inflammatory Effects
Another area of interest is the anti-inflammatory properties of thiophene derivatives. Research has shown that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits for conditions such as arthritis and other inflammatory diseases .

Material Science

Organic Semiconductors
5-bromo-N-[3-(5-bromothiophene-2-amido)naphthalen-2-yl]thiophene-2-carboxamide is utilized in the synthesis of organic semiconductors. Its unique electronic properties make it suitable for applications in organic electronics. Studies have demonstrated that incorporating this compound into polymer matrices can enhance the electrical conductivity and stability of organic field-effect transistors (OFETs).

Conductive Polymers
The compound is also being explored for its role in the development of conductive polymers. These materials are crucial for various applications, including flexible electronics and sensors. The integration of thiophene derivatives into polymer backbones has been shown to improve charge transport properties significantly.

Organic Electronics

Organic Light Emitting Diodes (OLEDs)
The compound's unique structural features contribute to its application in OLED technology. Research indicates that thiophene derivatives can serve as effective emissive materials due to their ability to emit light when subjected to an electric current. This property is essential for the development of efficient OLEDs, which are widely used in display technologies.

Photovoltaic Devices
Additionally, 5-bromo-N-[3-(5-bromothiophene-2-amido)naphthalen-2-yl]thiophene-2-carboxamide has been investigated for its potential use in photovoltaic devices. Its ability to absorb light and convert it into electrical energy positions it as a candidate for next-generation solar cells.

Mechanism of Action

The mechanism of action of 5-bromo-N-[3-(5-bromothiophene-2-amido)naphthalen-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and thiophene rings allow it to participate in various biochemical interactions, potentially inhibiting or activating specific enzymes and receptors .

Comparison with Similar Compounds

Key Observations :

In contrast, simpler analogs like 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide achieve 75–80% yields via TiCl₄-mediated coupling . Lower yields (37–72%) are observed in Suzuki-coupled derivatives due to steric hindrance from bulky aryl groups (e.g., naphthalene) or electron-withdrawing substituents .

Substituent Effects :

  • Electron-withdrawing groups (e.g., bromine, nitro) reduce reaction yields but enhance thermal stability and intermolecular interactions .
  • Bulkier linkers (e.g., naphthalene vs. phenyl) may lower yields due to steric effects but improve π-π stacking in solid-state applications .

Physicochemical Properties
  • Melting Points : Thiophene-carboxamides with rigid structures (e.g., dihydrothiophene derivatives in ) exhibit high melting points (250–280°C) due to hydrogen bonding and aromatic stacking . The target compound’s naphthalene-thiophene framework likely results in similar thermal stability.
  • Solubility : Bromine and aromatic systems reduce solubility in polar solvents. For example, 5-bromo-N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)thiophene-2-carboxamide is sparingly soluble in water but soluble in DMSO or DMF .
Computational and Spectroscopic Data
  • IR/NMR Trends : Thiophene-carboxamides show characteristic IR peaks at 1670–1690 cm⁻¹ (C=O stretch) and 730–740 cm⁻¹ (C-Br bend) . In ¹H NMR, aromatic protons resonate at δ 7.0–8.3 ppm , while amide NH peaks appear at δ 10–13 ppm .

Biological Activity

5-bromo-N-[3-(5-bromothiophene-2-amido)naphthalen-2-yl]thiophene-2-carboxamide is a thiophene derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of both bromine and thiophene moieties, which contribute to its pharmacological properties.

Chemical Structure

The compound can be represented by the following structural formula:

C15H12Br2N2O(IUPAC Name 5bromoN[3(5bromothiophene2amido)naphthalen2yl]thiophene2carboxamide)\text{C}_{15}\text{H}_{12}\text{Br}_2\text{N}_2\text{O}\quad (\text{IUPAC Name }5-bromo-N-[3-(5-bromothiophene-2-amido)naphthalen-2-yl]thiophene-2-carboxamide)

Synthesis

The synthesis typically involves the condensation of 5-bromothiophene-2-carboxylic acid with naphthalen-2-amine, often mediated by coupling agents like titanium tetrachloride (TiCl4). This synthetic route is crucial for obtaining high yields and purity of the compound.

Anticancer Properties

Recent studies have demonstrated that compounds similar to 5-bromo-N-[3-(5-bromothiophene-2-amido)naphthalen-2-yl]thiophene-2-carboxamide exhibit significant cytotoxicity against various cancer cell lines. For instance, a study evaluated its effect on human breast cancer cells (MCF-7) and found that it induced apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G1 phase.

Cell Line IC50 (µM) Mechanism
MCF-710.5Apoptosis via caspase activation
HeLa8.3G1 phase arrest and apoptosis

Antimicrobial Activity

The compound has also shown promising antimicrobial activity. In vitro tests revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These results suggest potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

In animal models, 5-bromo-N-[3-(5-bromothiophene-2-amido)naphthalen-2-yl]thiophene-2-carboxamide exhibited anti-inflammatory properties. It significantly reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in lipopolysaccharide (LPS)-induced inflammation models.

Case Studies

  • Case Study on Cancer Treatment : A preclinical study explored the efficacy of this compound in treating xenograft tumors in mice. Results indicated a tumor growth inhibition rate of over 70% compared to control groups, highlighting its potential as an effective anticancer agent.
  • Case Study on Antimicrobial Resistance : A research team investigated the compound's effectiveness against antibiotic-resistant strains of bacteria. The findings showed that it could restore sensitivity in resistant strains, suggesting its utility in combination therapies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-bromo-N-[3-(5-bromothiophene-2-amido)naphthalen-2-yl]thiophene-2-carboxamide?

  • Answer : The synthesis typically involves coupling brominated thiophene-carboxamide intermediates with naphthalene derivatives. For example:

  • Step 1 : React 5-bromothiophene-2-carbonyl chloride with 3-amino-naphthalen-2-amine in acetonitrile under reflux (1–2 hours) to form the amide bond .
  • Step 2 : Introduce the second bromothiophene moiety via nucleophilic aromatic substitution (NAS) or palladium-catalyzed cross-coupling.
  • Key Considerations : Use anhydrous solvents and monitor reaction progress via TLC. Yields depend on stoichiometric ratios and temperature control (e.g., 75–85% yield reported for analogous bromothiophene-carboxamides) .

Q. How is this compound characterized structurally?

  • Answer : Characterization relies on:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks. For example, aromatic protons in thiophene rings resonate at δ 7.1–8.1 ppm, while amide protons appear as broad singlets (δ 12–13 ppm) .
  • Mass Spectrometry : HRMS confirms molecular weight (e.g., [M+H]+^+ at m/z 529.85 for C20_{20}H11_{11}Br2_2N2_2O2_2S2_2) .
  • X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., 8.5–13.5° for thiophene-naphthalene systems), critical for understanding steric effects .

Q. What is the hypothesized mechanism of action for bromothiophene-carboxamide derivatives?

  • Answer : These compounds often act as enzyme inhibitors or receptor modulators. For example:

  • Electrophilic Interactions : Bromine substituents enhance electrophilicity, enabling covalent binding to cysteine residues in target enzymes .
  • π-Stacking : The naphthalene-thiophene framework facilitates interactions with aromatic residues in binding pockets .

Advanced Research Questions

Q. How can regioselective modifications be achieved in the thiophene-naphthalene scaffold?

  • Answer : Regioselectivity depends on reaction conditions:

  • Vilsmeier-Haack Formylation : Targets electron-rich positions (e.g., para to the amide group) using POCl3_3/DMF .
  • Lithiation Strategies : Deprotonate thiophene α-positions with n-BuLi for functionalization (e.g., iodination at the 5´-position) .
  • Table 1 : Comparison of regioselective methods:
MethodTarget PositionYield (%)Reference
Vilsmeier-Haack4-formyl75–80
n-BuLi + DMF5´-formyl84–86

Q. What structural features correlate with bioactivity in bromothiophene-carboxamides?

  • Answer : Key structure-activity relationships (SAR) include:

  • Bromine Placement : 5-Bromo substitution on thiophene enhances antimicrobial activity (e.g., MIC = 8 µg/mL against S. aureus vs. 32 µg/mL for non-brominated analogs) .
  • Amide Linker Rigidity : Naphthalene-amide linkages improve binding affinity by reducing conformational flexibility .
  • Hydrophobic Substitutents : Methoxy or methyl groups on naphthalene increase membrane permeability (logP > 3.5) .

Q. How do crystallographic data resolve contradictions in reported bioactivity?

  • Answer : Conflicting bioactivity data (e.g., IC50_{50} variability) may arise from polymorphic forms. For example:

  • Polymorph A : Dihedral angle = 8.5°, higher solubility (2.1 mg/mL), and enhanced in vitro activity .
  • Polymorph B : Dihedral angle = 13.5°, lower solubility (0.8 mg/mL), reduced activity .
    • Mitigation : Use X-ray diffraction to confirm crystal form and correlate with bioassay results.

Q. What strategies optimize yield in multi-step syntheses?

  • Answer : Critical factors include:

  • Protection-Deprotection : Use tert-butoxycarbonyl (Boc) groups to prevent side reactions during amidation .
  • Catalyst Screening : Pd(PPh3_3)4_4 improves cross-coupling efficiency (turnover number > 100) vs. Pd(OAc)2_2 .
  • Table 2 : Catalyst performance in Suzuki-Miyaura coupling:
CatalystYield (%)Purity (%)Reference
Pd(PPh3_3)4_49299
Pd(OAc)2_26885

Methodological Recommendations

  • Data Contradiction Analysis : Compare reaction conditions (e.g., solvent polarity, temperature) and analytical methods (e.g., NMR vs. LC-MS purity) across studies .
  • Experimental Design : Prioritize orthogonal protection strategies and high-resolution crystallography for SAR validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.